molecular formula C22H20FNO3S B12124964 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(naphthalen-1-ylmethyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(naphthalen-1-ylmethyl)benzamide

Cat. No.: B12124964
M. Wt: 397.5 g/mol
InChI Key: QLDHEQKDNMZZMH-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(naphthalen-1-ylmethyl)benzamide is a benzamide derivative characterized by a 4-fluoro-substituted aromatic core, a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety, and a naphthalen-1-ylmethyl group. The 4-fluoro substitution on the benzamide core is a common pharmacophore modification to enhance metabolic stability and binding affinity in bioactive molecules .

Properties

Molecular Formula

C22H20FNO3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-(naphthalen-1-ylmethyl)benzamide

InChI

InChI=1S/C22H20FNO3S/c23-19-10-8-17(9-11-19)22(25)24(20-12-13-28(26,27)15-20)14-18-6-3-5-16-4-1-2-7-21(16)18/h1-11,20H,12-15H2

InChI Key

QLDHEQKDNMZZMH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(naphthalen-1-ylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the naphthalen-1-ylmethyl group and the 4-fluorobenzamide moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(naphthalen-1-ylmethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(naphthalen-1-ylmethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(naphthalen-1-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related benzamide derivatives, focusing on substituent effects and biological relevance:

Compound Name Key Substituents Molecular Features Potential Applications References
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(naphthalen-1-ylmethyl)benzamide 4-fluoro, sulfolane, naphthylmethyl High polarity (sulfolane), lipophilicity (naphthyl) Enzyme inhibition, receptor modulation (inferred)
4-Fluoro-N-((3s,5R,7S)-3-fluoroadamantan-1-yl)benzamide (11d) 4-fluoro, adamantane Rigid bicyclic framework Photocatalysis, fluorination studies
N-(4-(Hydrazinecarbonyl)phenyl)-4-fluorobenzamide (4b) 4-fluoro, hydrazinecarbonyl N,O-bidentate directing group Metal-catalyzed C–H functionalization
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 3-isopropoxy, trifluoromethyl Agrochemical backbone Fungicide (pesticide)
4-Fluoro-N-(1-hydroxy-3,3-dimethylbenzoxaborol-6-yl)-2-(trifluoromethyl)benzamide 4-fluoro, benzoxaborole, trifluoromethyl Boron-containing heterocycle Antiparasitic agent

Key Observations:

  • Fluorine Substitution: The 4-fluoro group in the target compound and analogues (e.g., 11d, 4b) enhances electron-withdrawing effects, stabilizing the benzamide core and improving binding to hydrophobic pockets in biological targets .
  • Sulfolane vs. Adamantane: The sulfolane group in the target compound introduces polarity and conformational flexibility compared to the rigid adamantane in 11d, which may influence solubility and target engagement .
  • Naphthylmethyl vs. Benzoxaborole: The naphthylmethyl group provides aromatic bulk for π-π interactions, contrasting with the benzoxaborole in antiparasitic agents, where boron facilitates covalent interactions with biological targets .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorination at the 4-position and sulfolane’s polarity may mitigate oxidative metabolism, a feature observed in fluorinated antiparasitics (e.g., ).

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